alpha-(Formylamino)benzeneacetonitrile
CAS No.:
Cat. No.: VC13433373
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8N2O |
---|---|
Molecular Weight | 160.17 g/mol |
IUPAC Name | N-[cyano(phenyl)methyl]formamide |
Standard InChI | InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12) |
Standard InChI Key | MNTXILUWEWIXGY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C#N)NC=O |
Canonical SMILES | C1=CC=C(C=C1)C(C#N)NC=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of:
-
A benzene ring directly bonded to an acetonitrile group (C₆H₅-CH₂-C≡N).
-
A formylamino (-NHCHO) group substituting the alpha carbon (adjacent to the nitrile group).
IUPAC Name: 2-(Formylamino)-2-phenylacetonitrile
Molecular Weight: 160.18 g/mol
Key Functional Groups:
-
Aromatic ring (benzene)
-
Nitrile (-C≡N)
-
Formylamino (-NHCHO)
Table 1: Key Structural Data
Property | Value/Description |
---|---|
Molecular Formula | C₉H₈N₂O |
CAS Registry Number | Not publicly documented |
SMILES Notation | N#CC(C1=CC=CC=C1)NC=O |
Stereochemistry | No stereocenters identified |
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of alpha-(Formylamino)benzeneacetonitrile is reported, plausible pathways include:
-
Formylation of 2-Amino-2-phenylacetonitrile:
Reaction with formic acid (HCOOH) or acetic-formic anhydride under mild conditions . -
Strecker Synthesis Variant:
Condensation of benzaldehyde with ammonium formate and cyanide sources, though this remains hypothetical without experimental validation .
Reactivity Profile
-
Nitrile Hydrolysis: Likely converts to the corresponding amide (α-formylaminophenylacetamide) under acidic or basic conditions .
-
Formyl Group Stability: Susceptible to hydrolysis in strong acids/bases, yielding 2-amino-2-phenylacetonitrile.
-
Electrophilic Substitution: The benzene ring may undergo nitration or sulfonation, though steric hindrance from the nitrile group could limit reactivity .
Physicochemical Properties
Estimated Physical Properties
Property | Estimated Value | Basis of Estimation |
---|---|---|
Melting Point | 120–140°C | Analogous α-substituted nitriles |
Boiling Point | 280–300°C (decomposes) | Similar molecular weight compounds |
Solubility in Water | Low (<1 g/L) | Hydrophobic nitrile group |
LogP (Octanol-Water) | ~1.5 | Computational prediction |
Spectroscopic Data
-
IR Spectroscopy:
-
NMR (Hypothetical):
-
¹H NMR: δ 8.1 (s, 1H, CHO), δ 6.5–7.5 (m, 5H, aromatic), δ 4.5 (s, 1H, NH).
-
¹³C NMR: δ 160 (C=O), δ 120 (C≡N), δ 115–140 (aromatic carbons).
-
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume